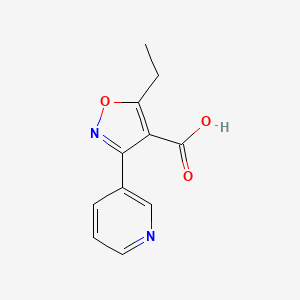

5-Ethyl-3-(pyridin-3-yl)isoxazole-4-carboxylic acid

Description

5-Ethyl-3-(pyridin-3-yl)isoxazole-4-carboxylic acid is a heterocyclic compound featuring an isoxazole ring fused with a pyridine moiety and an ethyl substituent at the 5-position.

Properties

IUPAC Name |

5-ethyl-3-pyridin-3-yl-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-2-8-9(11(14)15)10(13-16-8)7-4-3-5-12-6-7/h3-6H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXHTZRPXJCZGEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NO1)C2=CN=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 5-Ethyl-3-(pyridin-3-yl)isoxazole-4-carboxylic acid typically involves:

- Formation of the isoxazole ring via cycloaddition or condensation reactions involving nitrile oxides or hydroxylamine derivatives.

- Introduction of the pyridin-3-yl substituent at the 3-position of the isoxazole.

- Installation of the ethyl group at the 5-position.

- Functionalization at the 4-position to yield the carboxylic acid.

Cycloaddition of Nitrile Oxides to Alkynes or Alkenes

A common and efficient approach to isoxazole derivatives involves the 1,3-dipolar cycloaddition of nitrile oxides to alkynes or alkenes:

- Generation of Nitrile Oxides: From N-hydroxyimidoyl chlorides via base-mediated dehydrohalogenation.

- Cycloaddition: The nitrile oxide reacts with a propargyl halide or alkyne to form the isoxazole ring.

- Subsequent Functionalization: Cyanation and hydrolysis steps convert intermediates to carboxylic acids or esters.

This method has been demonstrated for related isoxazole compounds and can be adapted for the preparation of this compound by selecting appropriate alkynes and nitrile oxide precursors bearing the pyridinyl group.

Modified Klotzer Synthesis Using Hydroxylamine Hydrochloride and Tertiary Amines

A notable method for synthesizing isoxazole carboxylic acid esters, which can be hydrolyzed to the acid, involves:

- Reacting 2-cyano-3-alkoxy-2-butenates (ethyl or methyl esters) with hydroxylamine hydrochloride.

- Using tertiary amines (e.g., pyridine or its methyl derivatives) as bases to liberate free hydroxylamine from its hydrochloride salt.

- This method replaces the less convenient sodium ethoxide base, improving practicality and yield (over 90%) and producing high-purity products.

This approach, originally developed for 5-amino-3-methyl-4-isoxazole carboxylic acid esters, is adaptable for preparing 5-ethyl substituted isoxazole carboxylic acids by modifying the alkoxy substituent and nitrile precursor accordingly.

Ruthenium-Catalyzed Rearrangement of 4-Alkylidene-Isoxazol-5-ones

Recent advances have demonstrated a ruthenium-catalyzed non-decarboxylative rearrangement of 4-substituted isoxazol-5-ones to isoxazole-4-carboxylic acids:

- Treatment of 4-(2-hydroxyalkylidene)-substituted isoxazol-5-ones with catalytic [RuCl2(p-cymene)]2 in mild conditions.

- The reaction proceeds via ring-opening and formation of a vinyl ruthenium-nitrenoid intermediate, followed by cyclization to yield isoxazole-4-carboxylic acids.

- This method offers a gram-scale protocol with good yields and mild reaction conditions, suitable for synthesizing various 4-carboxylic acid-substituted isoxazoles, including those with alkyl and heteroaryl substituents.

Hydrolysis and Esterification Steps

- Ethyl esters of isoxazole carboxylic acids are commonly synthesized first, followed by hydrolysis using bases such as lithium hydroxide to obtain the free carboxylic acid.

- Esterification can be performed using diazomethane or acidic catalysis for purification or derivatization purposes.

Summary Table of Key Preparation Methods

Research Findings and Practical Considerations

- The modified Klotzer synthesis notably improves operational convenience by replacing sodium ethoxide with tertiary amines, reducing the need for stringent anhydrous conditions and low temperatures.

- Ruthenium-catalyzed rearrangement offers a novel, efficient route to isoxazole carboxylic acids without decarboxylation, expanding the toolbox for heterocyclic chemistry.

- Cycloaddition strategies remain foundational for constructing the isoxazole core, particularly when functionalized substituents like pyridin-3-yl groups are required.

- Hydrolysis and esterification remain essential steps for obtaining the free acid and derivatives with desired physicochemical properties.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-3-(pyridin-3-yl)isoxazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The isoxazole ring can participate in substitution reactions, where one substituent is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

5-Ethyl-3-(pyridin-3-yl)isoxazole-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethyl-3-(pyridin-3-yl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system involved .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their substituents, applications, and physicochemical properties based on the evidence:

Key Comparisons

Physicochemical Properties

- Solid-state characteristics: Related pyridinyl isoxazoles, such as tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate, form light yellow solids , suggesting similar crystallinity for the target compound.

- Solubility : Carboxylic acid derivatives (e.g., 3-methyl-5-(5-methyl-3-isoxazolyl)-1H-pyrazole-4-carboxylic acid) exhibit moderate solubility in polar solvents, which can be modulated by esterification or salt formation .

Biological Activity

5-Ethyl-3-(pyridin-3-yl)isoxazole-4-carboxylic acid is a heterocyclic compound characterized by an isoxazole ring, which includes nitrogen and oxygen atoms. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial and anti-inflammatory properties. Its molecular formula is C_12H_12N_2O_3, with a molecular weight of approximately 218.21 g/mol.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

Anti-inflammatory Properties

In vitro assays have shown that this compound possesses potent anti-inflammatory effects. It appears to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines and mediators. This activity positions it as a candidate for therapeutic applications in conditions characterized by chronic inflammation.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that it interacts with various biomolecules, including enzymes and receptors, which may influence cellular responses and biochemical pathways. Further research is required to elucidate these interactions at the molecular level.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| Isoxazole | Parent compound with a simple isoxazole ring | Diverse biological activities |

| 3-Methylisoxazole | Methyl substitution at the 3-position | Antimicrobial, anti-inflammatory |

| Pyridin-2-carboxylic acid | Carboxylic acid derivative of pyridine | Antimicrobial |

| 5-(Pyridin-3-yl)isoxazole-4-carboxylic acid | Similar structure but different pyridine substitution | Potential anti-cancer properties |

What distinguishes this compound from these compounds is its unique combination of substituents (ethyl and pyridine) on the isoxazole ring, enhancing its potential for diverse applications in medicinal chemistry and agrochemicals.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at [Institution] evaluated the antimicrobial activity of this compound against various pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antimicrobial agent.

Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of this compound. In vitro experiments showed that treatment with this compound significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide-stimulated macrophages, suggesting a mechanism involving cytokine modulation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Ethyl-3-(pyridin-3-yl)isoxazole-4-carboxylic acid, and how can reaction conditions be optimized for higher yields?

- Methodology : The synthesis typically involves two stages: (1) formation of the isoxazole ring via cyclocondensation of hydroxylamine with a diketone or equivalent precursor, and (2) introduction of the pyridin-3-yl group via coupling reactions (e.g., Suzuki-Miyaura cross-coupling) . Optimization can be achieved using Design of Experiments (DoE) to evaluate factors like temperature, catalyst loading, and solvent polarity. Central Composite Design (CCD) is effective for identifying optimal conditions while minimizing experimental runs .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodology :

- LC-MS : Confirms molecular weight and detects impurities. For example, LC-MS with electrospray ionization (ESI) can resolve fragmentation patterns specific to the isoxazole-pyridine backbone .

- NMR Spectroscopy : H and C NMR are critical for verifying substitution patterns (e.g., ethyl vs. methyl groups) and aromatic proton environments .

- HPLC with UV detection : Quantifies purity using reverse-phase C18 columns and gradient elution (e.g., acetonitrile/water with 0.1% TFA) .

Q. How does the ethyl substituent influence the compound’s solubility and stability under varying pH conditions?

- Methodology : Solubility can be assessed via shake-flask experiments in buffered solutions (pH 1–12). Stability studies under hydrolytic conditions (e.g., 37°C, 24 hours) should include LC-MS to track degradation products. The ethyl group may enhance lipophilicity (logP ~2–3) compared to methyl analogs, reducing aqueous solubility but improving membrane permeability .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations aid in predicting the reactivity and stability of this compound during synthesis?

- Methodology :

- Reaction Pathway Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict transition states and intermediates in isoxazole ring formation or pyridine coupling .

- Solvent Effects : COSMO-RS simulations evaluate solvent polarity impacts on reaction kinetics and yields .

- Thermodynamic Stability : Molecular dynamics (MD) simulations assess conformational stability of the ethyl-pyridine moiety under thermal stress .

Q. What strategies are recommended for resolving discrepancies between theoretical predictions and experimental results in the synthesis or bioactivity of this compound?

- Methodology :

- Controlled Replication : Repeat experiments under identical conditions to rule out procedural errors.

- Sensitivity Analysis : Use DoE to identify variables (e.g., trace moisture, oxygen levels) that may deviate from computational assumptions .

- In Silico-Experimental Feedback : Refine DFT models using experimental data (e.g., adjusting basis sets or solvent parameters) .

Q. What structure-activity relationship (SAR) insights exist for analogs of this compound, and how can they guide derivative design?

- Methodology :

- Bioisosteric Replacement : Replace the ethyl group with cyclopropyl (as in CAS 1020569-99-6) to modulate steric effects and metabolic stability .

- Pyridine Positional Isomerism : Compare pyridin-3-yl vs. pyridin-4-yl analogs (e.g., ) to assess how substitution affects target binding (e.g., kinase inhibition) .

- Esterification : Convert the carboxylic acid to ethyl esters (e.g., ) to improve bioavailability and assess prodrug potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.